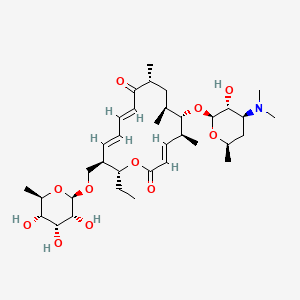

Mycinamicin VI

説明

Contextualization within the Macrolide Antibiotic Class

Mycinamicin VI is a member of the mycinamicin family of macrolide antibiotics. ebi.ac.uk Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. researchgate.net Specifically, mycinamicins are 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida. oup.comsdu.edu.cn These compounds, including this compound, exhibit strong antibacterial activity, particularly against Gram-positive bacteria. asm.orgmedchemexpress.com

The structure of this compound consists of a 16-membered macrolactone core, a desosamine sugar, and a 6-deoxyallose sugar. ebi.ac.uk This composition places it firmly within the structural and functional classification of macrolide antibiotics. ebi.ac.ukebi.ac.uk The presence and modification of these sugar moieties are critical for the biological activity of the mycinamicin family. sdu.edu.cn

| Structural Features of this compound |

| Core Structure |

| Sugar Moiety 1 |

| Sugar Moiety 2 |

This compound as a Key Intermediate in the Mycinamicin Family

This compound is a crucial intermediate in the biosynthetic pathway of other mycinamicins, such as mycinamicin III and mycinamicin IV. ebi.ac.uk The biosynthesis of the mature mycinamicin products involves a series of post-polyketide synthase (PKS) tailoring steps, including glycosylation and methylation. sdu.edu.cnebi.ac.uk

The formation of this compound begins with the macrolactone intermediate, protomycinolide IV, which is assembled by the polyketide synthase pathway. sdu.edu.cn The enzyme MycB is proposed to catalyze the addition of the desosamine sugar to form mycinamicin VIII. sdu.edu.cn Subsequently, enzymes MycCI and MycCII are involved in the addition of a hydroxyl group, which then serves as the attachment point for 6-deoxyallose by the enzyme MycD, resulting in the formation of this compound. researchgate.netsdu.edu.cn

This compound then serves as the substrate for the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, MycE. sdu.edu.cnnih.gov This enzyme catalyzes the first of two methylation steps on the 6-deoxyallose sugar, converting this compound into Mycinamicin III. researchgate.netebi.ac.uk This methylation is a critical step in the pathway leading to the more complex mycinamicins. ebi.ac.uknih.gov The subsequent methylation of mycinamicin III is catalyzed by another methyltransferase, MycF, to produce mycinamicin IV. researchgate.netamazonaws.com The order of these reactions, this compound → Mycinamicin III → Mycinamicin IV, has been unambiguously determined through in vitro assays. ebi.ac.uk

| Biosynthetic Progression of Mycinamicins |

| Precursor |

| Enzyme |

| Product |

| Enzyme |

| Product |

Historical and Current Significance in Natural Product Chemistry

The study of this compound and its role in the mycinamicin biosynthetic pathway has provided significant insights into the enzymatic machinery involved in producing complex natural products. The isolation of proposed intermediates, including mycinonic acids, from the culture filtrate of Micromonospora griseorubida has been instrumental in elucidating this pathway. rsc.orgrsc.org

A major breakthrough in understanding this process was the determination of the crystal structure of the methyltransferase MycE in complex with its natural substrate, this compound. nih.govrcsb.org This was the first time the structure of a natural product sugar methyltransferase was solved with its substrate bound. sdu.edu.cnnih.gov These structural studies revealed that MycE is a tetramer and that its active site is formed at the junction of three monomers, a novel organization for this class of enzymes. nih.govrcsb.org The structural data also shed light on the catalytic mechanism, involving a conserved histidine as a general base and a magnesium ion to position the substrate and stabilize intermediates. nih.govrcsb.org

特性

分子式 |

C35H57NO11 |

|---|---|

分子量 |

667.8 g/mol |

IUPAC名 |

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |

InChIキー |

ORPUAOXOPLNKNG-GEUQSOIWSA-N |

SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O |

異性体SMILES |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O |

正規SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymology of Mycinamicin Vi

Genomic Organization of the Mycinamicin Biosynthetic Gene Cluster

The genetic blueprint for mycinamicin production is located on a contiguous stretch of DNA, meticulously organized to ensure the coordinated expression of the necessary biosynthetic genes. oup.com

The complete mycinamicin biosynthetic gene cluster from Micromonospora griseorubida spans approximately 62 kilobases (kb) of DNA. nih.govoup.com Sequence analysis of this region has identified 22 distinct open reading frames (ORFs). nih.govoup.comasm.org These ORFs encode all the proteins required for the synthesis of the mycinamicin macrolactones, the appended deoxysugars, and for the self-resistance of the producing organism. nih.gov The genes are organized into functional subgroups, including those for polyketide synthesis, deoxysugar biosynthesis, glycosylation, and post-PKS modifications. nih.govoup.com

Table 1: Open Reading Frames (ORFs) in the Mycinamicin Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function |

|---|---|

| mycAI-AV | Type I Polyketide Synthase (PKS) for protomycinolide IV assembly |

| mycB | Glycosyltransferase (attaches desosamine) |

| mycCII | Ferredoxin, partner for MycCI |

| mycCI | Cytochrome P450 monooxygenase (C-21 hydroxylation) |

| mycD | Glycosyltransferase (attaches 6-deoxyallose) |

| mycE | O-methyltransferase (2''-OH methylation) |

| mycF | O-methyltransferase (3''-OH methylation) |

| mycG | Cytochrome P450 monooxygenase (C-14 hydroxylation, C-12/13 epoxidation) |

| mydA-G | Genes for TDP-desosamine biosynthesis |

| mydH | Gene for TDP-mycinose biosynthesis |

| mydI | Gene for TDP-mycinose biosynthesis |

| myrA | Resistance gene (ABC transporter) |

| myrB | Resistance gene (rRNA methyltransferase) |

Data sourced from multiple studies on the mycinamicin gene cluster. nih.govnih.govebi.ac.uk

Central to the mycinamicin biosynthetic pathway is the mycA locus, which encodes a large, modular type I polyketide synthase (PKS). nih.govoup.com This PKS is responsible for constructing the 16-membered macrolactone ring that forms the core of the antibiotic. The mycA locus is comprised of five large, multifunctional proteins designated mycAI, mycAII, mycAIII, mycAIV, and mycAV. oup.comnih.gov

Together, these five proteins form a seven-module system containing a total of 37 catalytic domains. researchgate.netnih.gov Each module is responsible for one cycle of polyketide chain elongation and incorporates specific extender units, primarily methylmalonyl-CoA. nih.govwikipedia.org The domains within each module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) as the minimal set for chain extension. wikipedia.orgbeilstein-journals.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to control the reduction state at various positions along the growing polyketide chain. beilstein-journals.org The modular organization of the mycA PKS follows the principle of co-linearity, where the sequence of modules and their respective domains dictates the final structure of the polyketide product. researchgate.net

Flanking the central mycA PKS locus are numerous accessory genes that are crucial for the subsequent maturation of the macrolactone core. nih.govoup.com These genes can be categorized based on their function:

Deoxysugar Biosynthesis: A set of genes, mydA-G, located downstream of mycA, directs the synthesis of the activated sugar donor TDP-desosamine. nih.govebi.ac.uk Other genes, including mydH and mydI, are involved in the biosynthesis of the second deoxysugar, mycinose. nih.govresearchgate.net

Glycosylation: The cluster contains genes for glycosyltransferases (GTs), enzymes that attach the deoxysugars to the macrolactone aglycone. mycB encodes the GT responsible for the first glycosylation step, attaching desosamine. researchgate.netsdu.edu.cn mycD encodes a second GT that attaches 6-deoxyallose to form Mycinamicin VI. researchgate.netnih.gov

Post-PKS Tailoring: Several genes encode enzymes for oxidative modifications. mycCI, located upstream of the PKS locus, encodes a cytochrome P450 monooxygenase that hydroxylates the C-21 position of the aglycone. asm.orgnih.gov It functions in concert with mycCII, which encodes a ferredoxin. nih.govsdu.edu.cn mycG encodes another P450 enzyme responsible for later hydroxylation and epoxidation steps. asm.orgsdu.edu.cn Genes mycE and mycF encode O-methyltransferases that modify the second sugar. ebi.ac.ukwikipedia.org

Self-Resistance: The cluster also includes resistance genes, myrA and myrB, which protect the producing organism from the antibiotic it synthesizes. oup.com

Polyketide Synthase (PKS) Locus (mycA) Architecture and Modular Domains

Precursor Assembly and Early-Stage Macrolactonization

The initial phases of this compound biosynthesis involve the creation of the macrolactone scaffold and its first glycosylation, setting the stage for subsequent tailoring reactions.

The biosynthesis of the mycinamicin aglycone begins with the action of the seven-module mycA PKS system. nih.govsdu.edu.cn This enzymatic assembly line catalyzes the sequential condensation of one propionate starter unit and six methylmalonate extender units. nih.gov The growing polyketide chain is passed from one module to the next, with each module performing a specific elongation and modification step. wikipedia.org Upon completion of the seventh module, encoded by mycAV, the linear polyketide chain is released from the PKS. researchgate.netoup.com This release involves a thioesterase (TE) domain that catalyzes an intramolecular cyclization reaction, resulting in the formation of the stable 16-membered macrolactone ring known as Protomycinolide IV. researchgate.netnih.gov This molecule serves as the first key intermediate and the aglycone acceptor for subsequent glycosylation events. sdu.edu.cnoup.com

Once Protomycinolide IV is formed, it enters the post-PKS tailoring pathway. The first modification is a glycosylation event catalyzed by the glycosyltransferase MycB. researchgate.netnih.gov MycB transfers a desosamine sugar moiety from its activated precursor, TDP-desosamine, to the hydroxyl group at the C-5 position of Protomycinolide IV. researchgate.netsdu.edu.cn This reaction yields the first glycosylated intermediate, Mycinamicin VIII. nih.govsdu.edu.cn

Following this initial glycosylation, a critical hydroxylation reaction occurs. The cytochrome P450 enzyme MycCI, in conjunction with its ferredoxin partner MycCII, catalyzes the hydroxylation of the methyl group at the C-21 position of Mycinamicin VIII. nih.govsdu.edu.cnnih.gov This step is a prerequisite for the second glycosylation. The newly installed C-21 hydroxyl group then serves as the attachment point for a 6-deoxyallose sugar, a reaction catalyzed by the glycosyltransferase MycD. researchgate.netsdu.edu.cnnih.gov The product of this second glycosylation is the target compound, this compound. sdu.edu.cnnih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| Mycinamicin I |

| Mycinamicin II |

| Mycinamicin III |

| Mycinamicin IV |

| Mycinamicin V |

| This compound |

| Mycinamicin VIII |

| Mycinamicin IX |

| Mycinamicin XV |

| Protomycinolide IV |

| Desosamine |

| Mycinose |

| 6-Deoxyallose |

| Javose |

| Erythromycin |

| Erythromycin A |

| Pikromycin |

| Tylosin |

| Dihydrochalcomycin |

| TDP-6-deoxy-d-allose |

| Tirandamycin B |

| Tirandamycin C |

| FD-891 |

| Oleandomycin |

| Methymycin |

| Neomethymycin |

| Narbomycin |

| Troleandomycin |

| Megalomicin |

| Carbomycin |

| Spiramycin |

| Telithromycin |

| 10-deoxymethynolide |

| Narbonolide |

| Myceliothermophin E |

| Doxorubicin |

| є-rhodomycinone |

| Epothilone |

| Ivermectin |

| Spinosyn |

Enzymatic Transformations Leading to this compound

MycCI and MycCII: C21 Methyl Hydroxylation and Ferredoxin Partnership

The initial step in the post-polyketide synthase (PKS) tailoring of the mycinamicin core involves the hydroxylation of the C21 methyl group. This reaction is catalyzed by the cytochrome P450 enzyme, MycCI. ebi.ac.uknih.govsdu.edu.cnnih.gov In vitro studies have definitively characterized MycCI as the C21 methyl hydroxylase. nih.govsdu.edu.cnnih.gov The natural substrate for this enzymatic transformation is mycinamicin VIII, which is the earliest macrolide intermediate in the post-PKS pathway, already featuring a desosamine sugar attached at the C5 hydroxyl group. nih.govsdu.edu.cn

The catalytic activity of MycCI is critically dependent on its partnership with a specific ferredoxin, MycCII. ebi.ac.uknih.govsdu.edu.cnnih.gov The gene encoding MycCII is located adjacent to the mycCI gene within the mycinamicin biosynthetic gene cluster. sdu.edu.cn Research has demonstrated that the optimal activity of MycCI is achieved when it is coupled with its native ferredoxin, MycCII. nih.govsdu.edu.cnnih.gov This partnership is essential for efficient electron transfer during the hydroxylation reaction. Kinetic studies have revealed that when paired with MycCII, MycCI exhibits a significantly lower Km (5.8 ± 0.7 µM) and an improved kcat (104.1 ± 1.8 min−1) for the C21 hydroxylation of mycinamicin VIII, as compared to when it is partnered with a non-native ferredoxin like spinach ferredoxin. nih.gov This highlights the specificity and importance of the MycCI-MycCII interaction for the efficient biosynthesis of mycinamicin precursors.

MycD: 6-Deoxyallose Addition and Formation of this compound

Following the hydroxylation of the C21 methyl group by the MycCI/MycCII system, the resulting hydroxymethyl group becomes the attachment point for a second deoxysugar. sdu.edu.cnnih.govresearchgate.net The enzyme responsible for this glycosylation step is MycD, a glycosyltransferase. sdu.edu.cnnih.govresearchgate.net MycD catalyzes the addition of a 6-deoxyallose sugar to the C21 hydroxyl group of the modified macrolide intermediate. sdu.edu.cnnih.govresearchgate.net This enzymatic reaction directly leads to the formation of this compound. sdu.edu.cnnih.govresearchgate.net Thus, the action of MycD is a pivotal step, creating the specific glycosylation pattern that characterizes this compound and sets the stage for further tailoring modifications. sdu.edu.cnnih.govresearchgate.net

Post-Mycinamicin VI Tailoring Modifications and Biosynthetic Branching

This compound serves as a key branching point in the biosynthetic pathway, undergoing further enzymatic modifications that lead to a variety of mycinamicin congeners with diverse biological activities. These tailoring reactions, particularly O-methylation, are crucial for the maturation of the antibiotic.

Regiospecific O-Methylation of 6-Deoxyallose by MycE

One of the primary modifications of this compound is the regiospecific O-methylation of its 6-deoxyallose moiety. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, MycE. ebi.ac.ukoup.comwikipedia.org

MycE has been identified as the enzyme that specifically methylates the 2''-hydroxyl group of the 6-deoxyallose sugar in this compound, converting it to mycinamicin III. ebi.ac.ukoup.com This enzyme is a SAM- and metal-dependent methyltransferase. sdu.edu.cnnih.govebi.ac.uk Structural studies have provided significant insights into the architecture and function of MycE. sdu.edu.cnnih.govnih.gov Crystal structures of MycE have been determined in complex with the product S-adenosyl-L-homocysteine (SAH) and magnesium, both with and without its natural substrate, this compound. sdu.edu.cnnih.govebi.ac.uknih.gov These represent the first structures of a natural product sugar methyltransferase in complex with its natural substrate. sdu.edu.cnnih.gov

MycE exists as a tetramer, with each monomer consisting of two domains: a C-terminal catalytic methyltransferase domain and an N-terminal auxiliary domain. sdu.edu.cnnih.govnih.gov The N-terminal domain plays a crucial role in the assembly of the tetramer and in substrate binding. sdu.edu.cnnih.govnih.gov A novel feature of the MycE tetramer is that each of the four active sites is formed at the junction of three different monomers. sdu.edu.cnnih.govnih.gov The catalytic domain possesses a typical methyltransferase fold, comprising a seven-stranded β-sheet core sandwiched between α-helices. nih.gov

The catalytic mechanism of MycE is supported by its active site structure. sdu.edu.cnnih.govnih.gov It is proposed that a conserved histidine residue acts as a general base in the methylation reaction. sdu.edu.cnnih.govnih.gov The presence of a metal ion, typically Mg2+, is required for optimal activity and is believed to help in positioning the methyl acceptor and stabilizing a hydroxylate intermediate. ebi.ac.uksdu.edu.cnnih.govebi.ac.uknih.govexpasy.org

The crystal structure of MycE in a ternary complex with SAH and this compound has revealed the molecular basis for its substrate specificity. sdu.edu.cnnih.gov The enzyme makes specific contacts with the 6-deoxyallose sugar, while the interactions with the macrolactone ring and the desosamine sugar are less specific. nih.gov This explains its selectivity for methylating the 2''-hydroxyl group of the 6-deoxyallose moiety.

Structural and Mechanistic Investigations of this compound 2''-O-Methyltransferase (MycE)

Sequential O-Methylation by MycF to Yield Mycinamicin III and IV

The mycinose sugar moiety of mycinamicin is derived from 6-deoxyallose through a stepwise methylation process. nih.gov This process is catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases, MycE and MycF. nih.govnih.gov MycE initiates this sequence by methylating the 2'-hydroxyl group of the 6-deoxyallose on this compound, yielding mycinamicin III which contains the monosaccharide javose. nih.govwikipedia.org Subsequently, MycF acts on mycinamicin III to methylate the 3''-hydroxyl group of javose, producing mycinamicin IV, which now contains the fully formed mycinose sugar. uniprot.orgwikipedia.org

Elucidation of MycF Function and Substrate Specificity

MycF, systematically named S-adenosyl-L-methionine:mycinamicin III 3''-O-methyltransferase, is a highly specific enzyme. wikipedia.org In vitro studies have confirmed that MycF catalyzes the conversion of mycinamicin III to mycinamicin IV. uniprot.org The enzyme exhibits a high degree of substrate specificity, strongly preferring the javose moiety of mycinamicin III. nih.govumich.edu It does not act on this compound, which contains an unmethylated 6-deoxyallose, nor can it further methylate the 4''-hydroxyl group of the mycinose in mycinamicin IV. nih.govumich.edu

Structural and biochemical analyses have provided insights into the basis of MycF's specificity. nih.gov The binding of the co-substrate S-adenosylmethionine (SAM) induces a significant conformational change in the enzyme, creating a specific binding pocket for its natural substrate, mycinamicin III. nih.govrcsb.org A magnesium ion is also crucial for catalysis, as it coordinates with the 3'- and 4'-hydroxyl groups of the javose sugar, positioning the 3'-hydroxyl for methyl transfer from SAM. nih.gov This precise positioning ensures the regiospecificity of the methylation reaction. nih.gov While MycF is highly specific for mycinamicin III, a single amino acid substitution has been shown to relax its specificity for the 2'-methoxy group, allowing it to methylate other substrates while maintaining its regiospecificity. nih.govrcsb.org

Table 1: Kinetic Parameters of MycF

| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) |

|---|---|---|---|

| Mycinamicin III | 16.8 ± 3.1 | 4.8 ± 0.3 | 0.29 |

This table is interactive. Click on the headers to sort.

Impact of Methylation Sequence on Downstream Biosynthesis

The strict, ordered sequence of methylation, first by MycE and then by MycF, is critical for the subsequent steps in mycinamicin biosynthesis, particularly the oxidations catalyzed by the cytochrome P450 enzyme MycG. nih.govosti.gov The timing and placement of these methyl groups on the deoxysugar directly influence the activity of MycG. nih.govosti.govresearchgate.net The conversion of 6-deoxyallose to mycinose is a prerequisite for efficient downstream processing. sdu.edu.cn

Cytochrome P450-Mediated Oxidations by MycG in Downstream Products

MycG is a versatile cytochrome P450 monooxygenase that plays a pivotal role in the final tailoring of the mycinamicin macrolactone ring. sdu.edu.cnnih.gov It is responsible for introducing structural diversity by catalyzing both hydroxylation and epoxidation reactions. sdu.edu.cnresearchgate.net Genetic and in vitro studies have established that MycG catalyzes sequential oxidation steps at the C14 and C12/C13 positions of the macrolactone ring. nih.govnih.gov

Role of MycG in Hydroxylation and Epoxidation beyond this compound

MycG's primary substrate is mycinamicin IV, which it can convert through two main pathways. nih.govnih.gov One pathway involves the hydroxylation of mycinamicin IV at the C14 position to produce mycinamicin V, which is then epoxidized at the C12/C13 position to yield mycinamicin II. nih.govmdpi.com Alternatively, MycG can directly epoxidize mycinamicin IV at the C12/C13 position to form the shunt metabolite mycinamicin I. nih.gov Importantly, once mycinamicin I is formed, MycG cannot hydroxylate it at the C14 position, effectively terminating that branch of the pathway. nih.govresearchgate.net MycG can also recognize mycinamicin V as a substrate for the epoxidation step to form mycinamicin II. nih.govresearchgate.net

Regulation of MycG Activity by Sugar Methylation State

The activity of MycG is profoundly influenced by the methylation status of the deoxysugar attached at the C21 position of the macrolide. sdu.edu.cnnih.govrcsb.org While mycinamicin IV, bearing the fully dimethylated mycinose sugar, is the optimal substrate for MycG, the enzyme shows significantly reduced activity towards precursors with less methylated sugars. nih.govnih.gov

This compound, which contains the unmethylated 6-deoxyallose, is a very poor substrate for MycG. nih.gov The presence of the first methyl group at the 2'-position, forming the javose sugar in mycinamicin III, slightly improves its acceptance by MycG, but the conversion rate remains low. nih.govsdu.edu.cn The presence of both methoxy groups on the mycinose sugar of mycinamicin IV appears to be a crucial recognition element for MycG, facilitating proper binding and positioning of the macrolactone ring within the enzyme's active site for efficient catalysis. rcsb.orgsdu.edu.cnrcsb.org This highlights a remarkable interplay between glycosylation, methylation, and oxidation in the biosynthesis of mycinamicin, where the modifications on the sugar moiety act as a gatekeeper for the subsequent enzymatic transformations of the macrolide core. nih.gov

Table 2: Substrate Specificity of MycG

| Substrate | Sugar Moiety | Relative Activity |

|---|---|---|

| Mycinamicin IV | Mycinose (dimethylated) | High |

| Mycinamicin III | Javose (monomethylated) | Low |

| This compound | 6-deoxyallose (unmethylated) | Very Low |

This table is interactive. Click on the headers to sort.

Molecular Mechanisms of Action of Mycinamicrelevant to Mycinamicin Vi Scaffolding

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

Like other macrolide antibiotics, mycinamicins bind to the 50S large ribosomal subunit. frontiersin.orgweizmann.ac.il This binding event is central to their ability to halt protein synthesis. The ribosome is a complex structure composed of ribosomal RNA (rRNA) and proteins, with two main subunits, the 30S and 50S in bacteria, which come together to form the 70S ribosome. frontiersin.org The large 50S subunit contains the peptidyl transferase center (PTC), where peptide bonds are formed, and a tunnel through which the newly synthesized polypeptide chain exits. frontiersin.orgweizmann.ac.il

Mycinamicins, including by structural extension Mycinamicin VI, bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC). nih.govresearchgate.net This tunnel serves as the path for the growing polypeptide chain to emerge from the ribosome. frontiersin.orgnih.gov By binding within the NPET, mycinamicins physically constrict the tunnel, thereby interfering with the progression of the nascent polypeptide chain. nih.govresearchgate.net This steric hindrance can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.

The interaction is not merely a passive blockage. The presence of the macrolide in the tunnel can be sensed by the ribosome, with specific nucleotide conformations being sensitive to both the antibiotic and the sequence of the nascent peptide. researchgate.net This can lead to a stall in translation, preventing the formation of the next peptide bond. researchgate.net The interior of the exit tunnel is not inert; it interacts with the nascent polypeptide chain, and these interactions are crucial for regulating the speed and continuity of translation. nih.govbiorxiv.org

The precise mechanism of action for each macrolide is dictated by the specific chemical groups on its macrolactone ring and the attached sugar moieties. nih.gov These structures determine the interactions with the rRNA nucleotides that form the walls of the exit tunnel. nih.govresearchgate.net

A critical interaction for many macrolides is a hydrogen bond between the C2 hydroxyl group of the desosamine sugar and the N1 of adenine 2058 (A2058, E. coli numbering) of the 23S rRNA. nih.govresearchgate.net This interaction is a key determinant of their selective toxicity for prokaryotic ribosomes, as eukaryotic ribosomes have a guanine at the equivalent position (G2058), which prevents this crucial bond from forming. nih.govresearchgate.net Resistance to macrolides often arises from the methylation of A2058, which disrupts this hydrogen bond.

For the mycinamicin family, studies on related compounds like mycinamicin I, II, and IV reveal that in addition to the desosamine-A2058 interaction, the mycinose sugar also forms a hydrogen bond between its C4' hydroxyl group and the N4 of adenine 752 (A752) of the 23S rRNA. researchgate.net These multiple points of contact contribute to the stable binding of the antibiotic within the NPET.

Interaction with the Nascent Peptide Exit Tunnel (NPET) of the Ribosome

Comparative Analysis of this compound-Related Structures with Clinical Macrolides

The structural differences between 16-membered macrolides like the mycinamicins and the more common 14- and 15-membered clinical macrolides, such as erythromycin and azithromycin, lead to distinct advantages. nih.gov

Sixteen-membered macrolides extend deeper into the protein exit tunnel. nih.gov This deeper penetration can lead to different interactions with the ribosomal tunnel and may contribute to their activity against some bacterial strains that are resistant to 14-membered macrolides. nih.gov The mycinamicins possess a 16-membered macrolactone ring with a desosamine sugar at the C-5 position and a second sugar, 6-deoxyallose (which is further modified to mycinose in other mycinamicins), attached at the C-21 position in this compound. nih.govresearchgate.net

This compound is a biosynthetic intermediate in the production of other mycinamicins. researchgate.net It is formed by the addition of 6-deoxyallose to mycinamicin VIII. researchgate.net Subsequent methylation steps convert the 6-deoxyallose of this compound into the dimethylated mycinose found in mycinamicins III and IV. umich.edu These modifications are catalyzed by the O-methyltransferase enzymes MycE and MycF. umich.edu Further oxidations by cytochrome P450 enzymes, such as MycG, on later intermediates lead to the final mycinamicin products like mycinamicin I, II, and V. asm.orgnih.gov

The structural diversity generated by these tailoring enzymes, including the specific sugar moieties and their modifications, is crucial for the biological activity of the final compounds and their ability to overcome certain resistance mechanisms. nih.gov For instance, the presence of the mycinose sugar is important for recognition by the modifying enzyme MycG, which is responsible for generating multiple mycinamicin products. researchgate.netnih.gov This highlights the importance of the specific scaffolding of this compound as a precursor to a variety of active compounds.

Table 1: Comparison of this compound-related structures with Clinical Macrolides

| Feature | Mycinamicins (e.g., this compound) | Erythromycin (14-membered) | Azithromycin (15-membered) |

|---|---|---|---|

| Macrolactone Ring Size | 16-membered nih.gov | 14-membered nih.gov | 15-membered (aza-macrolactone) nih.gov |

| Sugar Moieties | Desosamine, 6-deoxyallose/mycinose researchgate.net | Desosamine, Cladinose | Desosamine, Cladinose |

| Binding in NPET | Extends deeper into the tunnel nih.gov | Binds at the upper part of the tunnel researchgate.net | Binds at the upper part of the tunnel |

| Key Ribosomal Interactions | A2058, A752 researchgate.net | A2058 researchgate.net | A2058 |

| Resistance Evasion | Can be active against some erythromycin-resistant strains nih.gov | Susceptible to erm-mediated resistance | Susceptible to erm-mediated resistance |

Structure-activity Relationship Sar of Mycinamicin Vi and Analogs

Methodological Approaches for SAR Studies in Macrolides

Understanding the SAR of complex natural products like macrolides requires a multi-faceted approach. Medicinal chemists utilize SAR to methodically alter a lead compound's structure to enhance desired biological activities while minimizing adverse effects. slideshare.net A combination of advanced techniques is employed to probe the specific contributions of each structural feature to the antibiotic's function.

Key methodologies include:

Synthetic and Semisynthetic Modification : The generation of analogs through chemical synthesis allows for targeted modifications at specific sites. For macrolides, this can involve altering side chains or even truncating sugar moieties to assess their importance. researchgate.net However, the chemical complexity of the macrolactone core makes many positions inaccessible to traditional synthesis, limiting the scope of purely synthetic modifications. acs.org

Chemoenzymatic Synthesis and Biosynthetic Engineering : This powerful approach leverages the natural biosynthetic machinery. By using enzymes from the mycinamicin pathway, such as P450 monooxygenases and methyltransferases, researchers can create novel analogs that are difficult to access through total synthesis. acs.orgpdbj.orgosti.gov This allows for the exploration of a wider chemical space and the production of new mycinamicin derivatives. acs.org

Structural Biology Techniques : High-resolution methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are critical for visualizing the direct interactions between macrolide antibiotics and their target, the bacterial ribosome. mdpi.comnih.gov These structural snapshots provide a concrete basis for understanding how different parts of the drug molecule bind within the nascent peptide exit tunnel. mdpi.com

Computational Modeling : In silico methods such as molecular dynamics (MD) simulations and docking studies are used to model and predict the interactions between macrolides and the ribosome. plos.orgpnas.org These computational approaches can forecast the effects of structural changes on binding affinity and help rationalize experimentally observed activities, guiding the design of more potent analogs. pnas.orgpnas.org

Biophysical and Biochemical Assays : A range of assays are used to quantify the effects of structural modifications. Minimum Inhibitory Concentration (MIC) assays measure antibacterial potency against various bacterial strains. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Saturation Transfer Difference (STD) NMR, can identify the specific parts of the antibiotic that are in close contact with the ribosomal target in solution. mdpi.com

Contributions of the Macrolactone Core to Bioactivity

The 16-membered macrolactone ring is the foundational scaffold of the mycinamicin family of antibiotics. researchgate.netoup.com While much of the specific binding energy and biological targeting is attributed to the appended sugar moieties, the macrolactone core itself is indispensable for activity. acs.orgmedchemexpress.comnih.gov Both the macrolactone core and the desosamine sugar are required for ribosomal binding. acs.org

Importance of the Desosamine Sugar Moiety

The desosamine sugar, attached at the C-5 position of the macrolactone ring, is universally recognized as a critical component for the bioactivity of mycinamicins and many other macrolide antibiotics. researchgate.netplos.orgwikipedia.org Its presence is essential for antibacterial activity, and its removal or significant modification drastically reduces efficacy. nih.gov

The primary function of desosamine is to act as an anchor, securing the antibiotic to its binding site on the 50S ribosomal subunit. plos.org It achieves this through key interactions with conserved nucleotides of the 23S rRNA, most notably A2058 and A2059 (E. coli numbering). nih.gov The 2'-hydroxyl group on the desosamine sugar is particularly vital, as it forms a hydrogen bond with the N1 atom of A2058, an interaction fundamental to the inhibitory mechanism of macrolides. researchgate.nettaylorandfrancis.commdpi.com Studies involving macrolides with truncated desosamine moieties have demonstrated a marked decrease in antibacterial activity, confirming the sugar's essential role. researchgate.net

Furthermore, in the biosynthesis of mycinamicins, the presence of the desosamine sugar is a prerequisite for subsequent enzymatic modifications. The enzyme MycCI, which hydroxylates the macrolactone core, will only accept substrates that are already glycosylated with desosamine at the C-5 position. sdu.edu.cnnih.gov

Influence of the 6-Deoxyallose/Mycinose Sugar Substituent on Activity

Crucially, this sugar serves as a key recognition element for the late-stage tailoring enzymes that complete the biosynthesis of the most potent mycinamicin analogs. nih.govresearchgate.net The modification of the 6-deoxyallose sugar on Mycinamicin VI is a pivotal step in the maturation of the antibiotic.

The transformation of this compound into more advanced analogs is dependent on the O-methylation of its 6-deoxyallose sugar. This process occurs in a stepwise manner, catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases, MycE and MycF. ebi.ac.uksdu.edu.cn

First Methylation (MycE) : The enzyme MycE first adds a methyl group to the 2"-hydroxyl of the 6-deoxyallose on this compound, converting it to Mycinamicin III, which carries the monomethylated sugar javose. researchgate.netebi.ac.uk

Second Methylation (MycF) : The enzyme MycF then adds a second methyl group to the 3"-hydroxyl of the javose on Mycinamicin III, yielding Mycinamicin IV, which contains the fully dimethylated sugar mycinose. researchgate.netebi.ac.uk

This sequential methylation is not merely a structural diversification; it is a critical determinant of substrate specificity for the subsequent and final oxidative tailoring step, which is catalyzed by the cytochrome P450 monooxygenase, MycG. acs.orgosti.govresearchgate.net The MycG enzyme is responsible for hydroxylation and epoxidation of the macrolactone ring, reactions that significantly enhance the antibiotic's potency. sdu.edu.cnasm.org

The enzymatic efficiency of MycG is profoundly influenced by the methylation state of the C-21 sugar. nih.gov Mycinamicin IV, with the dimethylated mycinose sugar, is the preferred substrate for MycG and is efficiently converted. asm.org In contrast, the monomethylated Mycinamicin III is a poor substrate, and the unmethylated this compound is barely recognized by MycG at all. sdu.edu.cnnih.gov This demonstrates a clear SAR where O-methylation acts as a molecular switch, enabling the final enzymatic modifications that lead to the most biologically active mycinamicin compounds. sdu.edu.cnnih.gov

Table 1: Influence of Sugar Methylation on MycG Enzyme Activity

| Substrate | C-21 Sugar | Methylation State | Relative Conversion by MycG |

| This compound | 6-Deoxyallose | Unmethylated | Very Poor |

| Mycinamicin III | Javose | Monomethylated (2"-O-Me) | Low |

| Mycinamicin IV | Mycinose | Dimethylated (2",3"-di-O-Me) | High |

| This table summarizes findings from multiple studies showing the substrate preference of the P450 enzyme MycG based on the methylation status of the deoxysugar. sdu.edu.cnnih.govnsf.gov |

Chemical Biology and Synthetic Strategies for Mycinamicin Vi and Derivatives

Biosynthetic Pathway Engineering for Diversified Mycinamicin Production

The generation of novel mycinamicin derivatives has been significantly advanced by targeted genetic manipulation of the producer organism, Micromonospora griseorubida. By inactivating specific genes within the mycinamicin biosynthetic cluster, researchers can block the pathway at precise steps, leading to the accumulation of specific intermediates and creating engineered strains that serve as platforms for generating structural diversity.

A key target for inactivation is the mycAV gene, which encodes module 7 of the mycinamicin polyketide synthase (PKS). sdu.edu.cnoup.comoup.com This module is essential for the biosynthesis of the macrolactone core, protomycinolide IV (PML-IV). oup.comoup.com Inactivation of mycAV by homologous recombination resulted in the mycinamicin non-producing mutant strain M7A21. oup.comoup.com This strain is incapable of producing the PML-IV intermediate but retains the genetic machinery for subsequent tailoring reactions, such as glycosylation and methylation. oup.com

Further downstream in the pathway, the O-methyltransferase genes mycE and mycF are responsible for the sequential methylation of the 6-deoxyallose sugar moiety attached at the C-21 position. researchgate.net The MycE enzyme catalyzes the first methylation at the 2″-OH group of 6-deoxyallose on Mycinamicin VI, converting it to Mycinamicin III. Subsequently, the MycF enzyme methylates the 3″-OH group of the resulting javose sugar in Mycinamicin III to yield Mycinamicin IV. Targeted disruption of these genes has confirmed their function. A mycE disruption mutant was found to accumulate this compound, while a mycF disruption mutant accumulated Mycinamicin III. These findings unambiguously established the order and function of these methylation steps in the post-PKS tailoring of mycinamicins.

| Gene Disrupted | Organism/Strain | Function of Gene Product | Result of Inactivation | Accumulated Intermediate(s) |

| mycAV | M. griseorubida M7A21 | Polyketide Synthase (Module 7) | Blocks macrolactone synthesis | Protomycinolide IV (PML-IV) production abolished |

| mycE | M. griseorubida | O-methyltransferase | Blocks first methylation of 6-deoxyallose | This compound |

| mycF | M. griseorubida | O-methyltransferase | Blocks second methylation of the deoxysugar | Mycinamicin III |

The genetically engineered strains created through targeted gene inactivation serve as powerful tools for combinatorial biosynthesis. oup.com This approach involves feeding structural analogs of the natural biosynthetic intermediates to mutant strains, which then process these unnatural precursors using their intact downstream enzymatic machinery to produce novel compounds.

The mycAV mutant strain, M7A21, is particularly well-suited for this purpose. oup.comoup.com Since it cannot produce the initial macrolactone ring but retains all the tailoring enzymes, it can act as a bioconversion host. oup.com When PML-IV, the natural substrate, was fed to cultures of M7A21, the production of Mycinamicin II was restored to levels comparable to the wild-type strain. oup.com This demonstrates the strain's capacity to efficiently process exogenously supplied intermediates. The feeding of chemically synthesized or biosynthesized analogs of PML-IV to this strain presents a viable strategy for producing hybrid macrolide antibiotics that would be difficult to access through chemical synthesis alone. oup.com Such strategies allow for the systematic modification of the macrolactone core to explore structure-activity relationships.

Reconstituting biosynthetic pathways in more genetically tractable host organisms, known as heterologous expression, is a cornerstone of modern natural product research. nih.gov While the heterologous expression of the entire mycinamicin pathway remains a complex challenge, individual enzymes and sub-clusters have been successfully expressed and characterized, primarily in Escherichia coli. nih.gov

This strategy has been crucial for elucidating the function of specific tailoring enzymes. For example, the cytochrome P450 enzymes MycCI and MycG, along with the ferredoxin MycCII, were overexpressed in E. coli BL21(DE3). nih.gov This allowed for their purification and subsequent in vitro biochemical assays, which unambiguously confirmed their roles. nih.gov MycCI was identified as the C-21 methyl hydroxylase of Mycinamicin VIII, while MycG was shown to be a versatile enzyme catalyzing both the C-14 hydroxylation and C-12/13 epoxidation of later-stage intermediates. nih.gov These heterologous expression systems provide a clean background, free from competing native enzymes, enabling detailed mechanistic and substrate specificity studies essential for future enzyme engineering efforts. nih.govrsc.org

Combinatorial Biosynthesis through Genetic Manipulations

Enzyme Engineering for Tailored this compound Analogs

Beyond manipulating entire pathways, the direct engineering of biosynthetic enzymes offers a higher level of precision for creating tailored analogs. Rational design, which relies on detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism, and directed evolution, which mimics natural selection in the laboratory to evolve new functions, are two powerful approaches. rcsb.orgwikipedia.org

The multifunctional P450 enzyme MycG, which catalyzes sequential hydroxylation and epoxidation, has been a target for such engineering. researchgate.netresearchgate.net Its complex catalytic activity makes it an ideal candidate for modification to alter the product profile of the biosynthetic pathway. researchgate.net In one study, rational design and site-directed mutagenesis were applied to MycG. A mutant, V135G/E355K, was created that produced significantly higher levels of Mycinamicin V (the hydroxylated intermediate) compared to the wild-type enzyme. researchgate.net This demonstrates that the catalytic activities of a multifunctional P450 can be selectively tuned to favor one reaction over another, thereby enabling the efficient production of specific, desired mycinamicin analogs. researchgate.net Understanding the molecular basis for substrate recognition provides a foundation for the rational design of new biocatalysts. researchgate.netnih.gov

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules. nih.govhelmholtz-hips.de This strategy is particularly useful for generating derivatives of this compound by creating unnatural precursors chemically and then subjecting them to biotransformation by purified enzymes or engineered strains.

A clear example of this approach was used to probe the function of the P450 enzyme MycCI. nih.gov Due to the very low quantities of its natural substrate, Mycinamicin VIII, that could be isolated from fermentation cultures, a chemoenzymatic strategy was employed. nih.gov The readily available aglycone precursor, protomycinolide IV, was chemically glycosylated with desosamine to synthesize Mycinamicin VIII. nih.gov This synthetically produced substrate was then used in in vitro assays with the heterologously expressed and purified MycCI enzyme to confirm its C-21 hydroxylation activity. nih.gov This approach can be expanded by chemically synthesizing a variety of modified macrolactone or sugar moieties and then using the tailoring enzymes of the mycinamicin pathway, such as glycosyltransferases, methyltransferases, and oxidases, to complete the synthesis and generate a library of novel derivatives.

Rational Design and Directed Evolution of Biosynthetic Enzymes

Total Synthesis and Semisynthesis Approaches to this compound

The intricate structure of this compound, featuring a 16-membered macrolactone and two deoxysugar units, presents significant challenges for chemical synthesis. Both total synthesis, the complete chemical synthesis from simple precursors, and semisynthesis, the modification of a naturally produced intermediate, have been explored to access this compound and its analogs.

A key intermediate in the biosynthesis of mycinamicins is Protomycinolide IV (PML-IV), the aglycone core. oup.com Semisynthetic approaches often leverage the availability of PML-IV from fermentation cultures of M. griseorubida. oup.comnih.gov This aglycone can then be chemically modified, primarily through glycosylation, to yield various mycinamicin congeners.

The synthesis of the 16-membered macrolactone core of mycinamicins is a formidable task due to its size and multiple stereocenters. Convergent strategies are often employed, where different fragments of the molecule are synthesized separately before being joined together.

A unified approach to a broad range of 16-membered macrolide antibiotics, including the mycinamicins, has been developed. d-nb.info This strategy relies on an asymmetric vinylogous Mukaiyama aldol reaction to construct a key building block. This intermediate can then be elaborated through transformations like Wacker oxidation or asymmetric hydroformylation to access different series of macrolide targets. d-nb.info The final macrolactonization is often a critical step, with methods like transesterification under neutral conditions being explored. d-nb.info

Another approach involves the synthesis of linear precursors that are then cyclized to form the macrolactone. For instance, a total synthesis of mycinolide IV, a related macrolactone, involved the coupling of several fragments followed by a ruthenium-catalyzed redox isomerization and a Chan-Lam type coupling to form a key intermediate before macrolactonization. d-nb.info

The table below summarizes some of the key reactions and strategies employed in the synthesis of mycinamicin-related macrolactone cores.

| Reaction/Strategy | Description | Reference |

| Asymmetric Vinylogous Mukaiyama Aldol Reaction | Used to create a key chiral building block for the macrolactone synthesis. | d-nb.info |

| Wacker Oxidation | Converts a terminal alkene on a synthetic intermediate to a methyl ketone. | d-nb.info |

| Asymmetric Hydroformylation | Introduces an aldehyde group to an alkene with control of stereochemistry. | d-nb.info |

| Transesterification | A method for ring closure to form the macrolactone under neutral conditions. | d-nb.info |

| Ruthenium-Catalyzed Redox Isomerization | Used to transform an enyne alcohol into a diene-one structure. | d-nb.info |

The attachment of the deoxysugars, desosamine and mycinose (or its precursor, 6-deoxyallose), to the macrolactone core is a crucial step in the synthesis of this compound. This compound contains a 6-deoxyallose moiety at the C-21 position and a desosamine sugar at the C-5 position. sdu.edu.cnresearchgate.net

Chemical glycosylation strategies have been developed to couple these sugars to the aglycone. Glycosyl donors such as thioglycosides and glycosyl fluorides have been utilized. nih.govsdu.edu.cn For the attachment of desosamine, a C2 acetoxy-protected glycosyl fluoride has been shown to be a stable and effective precursor. sdu.edu.cn The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.gov

The choice of glycosylation promoter can be critical for achieving the desired stereoselectivity and yield. For example, in the total synthesis of mycinamicin IV, the use of Cp₂HfCl₂/AgClO₄ as a fluorophilic activating agent for a glycosyl fluoride donor was successful. nih.gov

In addition to chemical methods, chemoenzymatic and biosynthetic approaches have been explored. Biotransformation using engineered strains of bacteria, such as Streptomyces venezuelae, has been employed to glycosylate macrolactone cores. nih.gov These methods can offer high selectivity and avoid the need for protecting groups. The enzyme MycD is responsible for the addition of 6-deoxyallose to the C-21 hydroxyl group of a biosynthetic intermediate to form this compound. sdu.edu.cnresearchgate.net

The following table outlines different glycosylation methodologies used in the synthesis of mycinamicins.

| Methodology | Glycosyl Donor/Enzyme | Promoter/Conditions | Key Features | Reference |

| Chemical Glycosylation | Glycosyl Fluoride | BF₃·Et₂O | Stable glycosyl donor, moderate yields. | nih.govsdu.edu.cn |

| Chemical Glycosylation | Glycosyl Fluoride | Cp₂HfCl₂/AgClO₄ | Fluorophilic activation, good stereoselectivity and yield. | nih.gov |

| Chemical Glycosylation | Thioglycosides | Various promoters | Alternative to glycosyl fluorides. | nih.govsdu.edu.cn |

| Biosynthesis | MycD Glycosyltransferase | in vivo | Highly specific for 6-deoxyallose attachment at C-21. | sdu.edu.cnresearchgate.net |

| Biotransformation | Engineered S. venezuelae | Whole-cell catalysis | Glycosylation without protecting groups. | nih.gov |

Table of Compounds

Advanced Research Methodologies in Mycinamicin Vi Studies

Structural Biology Techniques for Enzyme-Substrate Complexes

The three-dimensional architecture of the enzymes involved in Mycinamicin VI biosynthesis, particularly in complex with their substrates, is crucial for understanding their catalytic mechanisms. X-ray crystallography has been a pivotal technique in this regard.

Crystal structures of MycE, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, have been determined in various states: unbound, bound to the product S-adenosyl-L-homocysteine (SAH) and magnesium, and, significantly, in a ternary complex with SAH and its natural substrate, this compound. sdu.edu.cnnih.gov This was the first time a natural product sugar methyltransferase was structurally characterized in complex with its natural substrate. sdu.edu.cnnih.gov These structures revealed that MycE is a novel tetramer where the active site is formed at the junction of three subunits. sdu.edu.cn The crystallographic data provided a detailed view of the active site, suggesting a mechanism where a conserved histidine acts as a general base, and a magnesium ion assists in positioning the substrate and stabilizing the intermediate. nih.gov

Similarly, X-ray crystallography has been used to study MycF, the 3'-O-methyltransferase, in complex with its substrate, as well as with the product and unnatural substrates. rcsb.org These studies have illuminated the structural basis for the specific order of methylation reactions in the mycinamicin pathway. rcsb.orgosti.gov The structure of the cytochrome P450 enzyme MycCI bound to its native substrate, mycinamicin VIII, has also been determined, providing insights into its broad substrate tolerance. researchgate.net

While not yet extensively applied to this compound specifically, cryo-electron microscopy (cryo-EM) is an emerging and powerful technique for studying large and dynamic macromolecular complexes, such as ribosomes bound to macrolide antibiotics. mdpi.comacs.org Cryo-EM has been successfully used to visualize other macrolides, like erythromycin and dirithromycin, bound to bacterial ribosomes, revealing details of their binding sites and mechanisms of action. nih.govuic.eduebi.ac.uk This technique holds great promise for future studies on the interaction of this compound with its ribosomal target.

| Enzyme | Complex | PDB Code | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| MycF | Variant (E35Q, M56A, E139A) with Mg, SAH, and this compound | 4X81 | 1.59 | Reveals structural basis of substrate specificity and regiochemistry. | rcsb.org |

| MycE | With SAH and this compound | 3SSN | Not Specified | First structure of a natural product sugar methyltransferase with its natural substrate. | sdu.edu.cn |

| MycE | Crystal form 1 | 3SSM | Not Specified | Shows a novel tetrameric organization. | sdu.edu.cn |

| MycE | Crystal form 2 | 3SSO | Not Specified | Reveals order-disorder transition in the active site. | sdu.edu.cn |

Genetic Engineering and Molecular Biology Techniques for Pathway Elucidation

Genetic manipulation of the mycinamicin-producing organism, Micromonospora griseorubida, has been instrumental in dissecting the biosynthetic pathway. researchgate.net Techniques such as targeted gene disruption and complementation have been used to confirm the function of specific genes. ebi.ac.uk

For instance, disruption mutants of the mycE and mycF genes, which encode for O-methyltransferases, were created. ebi.ac.uk The mycE disruption mutant was found to accumulate this compound, while the mycF disruption mutant accumulated Mycinamicin III. researchgate.net This provided direct evidence that MycE catalyzes the first methylation step (converting this compound to Mycinamicin III) and MycF catalyzes the second (converting Mycinamicin III to Mycinamicin IV). researchgate.netebi.ac.uk Complementation of these mutants with the intact genes restored the production of the final mycinamicin products, confirming their roles. ebi.ac.uk

Similarly, the functions of the cytochrome P450 enzymes, MycCI and MycG, were confirmed by creating and analyzing their respective disruption mutants. asm.org These genetic studies, combined with bioconversion experiments where intermediates are fed to mutant strains, have been crucial in establishing the sequence of enzymatic reactions in the pathway. researchgate.netasm.org Site-directed mutagenesis has also been employed to probe the roles of specific amino acid residues in enzyme function, as demonstrated in studies of MycE. sdu.edu.cnnih.gov

In Vitro Enzymatic Assay Development and Kinetic Analysis

To quantitatively assess the function of the biosynthetic enzymes, in vitro assays have been developed. These assays involve purifying the enzymes and reconstituting their activity in a test tube with the appropriate substrates and cofactors.

For the O-methyltransferases MycE and MycF, in vitro assays confirmed that they are S-adenosyl-L-methionine (SAM)-dependent enzymes and that their optimal activity requires the presence of magnesium ions. ebi.ac.ukumich.edurhea-db.org These reconstituted systems unambiguously determined the order of the tailoring pathway from this compound to Mycinamicin III and then to Mycinamicin IV. ebi.ac.ukebi.ac.uk The development of these assays allowed for the determination of steady-state kinetic parameters, such as Km and kcat, providing quantitative measures of enzyme efficiency and substrate affinity. umich.edu

In vitro characterization of the cytochrome P450 enzymes MycCI and MycG has also been performed. sdu.edu.cnnih.gov These studies established that MycCI is a C21 methyl hydroxylase and that its optimal activity is dependent on its native ferredoxin, MycCII. ebi.ac.uksdu.edu.cn The multifunctional nature of MycG, which catalyzes both hydroxylation and epoxidation reactions, was also confirmed through in vitro assays. sdu.edu.cnnih.gov Kinetic analysis of MycG revealed that the methylation state of the 6-deoxyallose sugar significantly impacts substrate recognition and conversion efficiency. sdu.edu.cnumich.edu

| Enzyme | Parameter | Optimal Condition | Reference |

|---|---|---|---|

| MycE | Divalent Metal Ion | Mg2+ | umich.edu |

| pH | 9.0 | umich.edu | |

| Temperature (°C) | 50 | umich.edu | |

| MycF | Divalent Metal Ion | Mg2+ | umich.edu |

| pH | 9.0 | umich.edu | |

| Temperature (°C) | 37 | umich.edu |

Mass Spectrometry and NMR Spectroscopy for Structural Elucidation of Metabolites

The identification and structural characterization of this compound and its biosynthetic intermediates have heavily relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid chromatography-mass spectrometry (LC-MS) has been a workhorse technique for analyzing the metabolites produced by wild-type and mutant strains of M. griseorubida. umich.edunih.gov By comparing the mass spectra and retention times of accumulated compounds with those of known standards, researchers can identify the specific intermediates that build up when a particular biosynthetic gene is inactivated. umich.edu LC-MS is also the primary method for monitoring the progress of in vitro enzymatic reactions and identifying the products formed. asm.orgnih.gov More advanced techniques like tandem mass spectrometry (MS-MS) can provide fragmentation patterns that aid in the structural elucidation of unknown metabolites. nih.gov

NMR spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the chemical structure and stereochemistry of molecules. It has been used to definitively identify novel intermediates isolated from mutant strains, such as C-14-hydroxy-M-III and C-12/13-epoxy-M-III, by analyzing their chemical shifts and coupling constants. asm.org

Bioinformatic and Computational Approaches for Gene Cluster Analysis and Target Identification

The advent of genome sequencing has made bioinformatic analysis an essential first step in studying natural product biosynthesis. The complete 62-kb mycinamicin biosynthetic gene cluster was sequenced, revealing 22 open reading frames (ORFs). oup.comnih.gov

Bioinformatic tools are used to predict the function of these ORFs by comparing their deduced amino acid sequences to those of known enzymes in public databases. researchgate.net For example, the initial hypothesis that mycE and mycF encoded O-methyltransferases was based on their sequence similarity to the tylE and tylF genes from the tylosin biosynthetic pathway. researchgate.net Similarly, mycCI and mycCII were proposed to be involved in hydroxylation due to their homology to tylHI and tylHII.

Future Research Directions and Applications of Mycinamicin Vi Research

Unraveling Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic gene cluster of mycinamicin in Micromonospora griseorubida has been largely elucidated, revealing a complex pathway involving polyketide synthases (PKS), glycosyltransferases, and tailoring enzymes. researchgate.netnih.gov The entire 62 kb gene cluster contains 22 open reading frames (ORFs) responsible for the synthesis of mycinamicin II and for the organism's self-protection. nih.gov Central to this is the mycA locus, which encodes a seven-module PKS system. nih.gov Downstream of mycA are genes for the biosynthesis of the deoxysugar desosamine (mydA-G and mycB), and the gene mydH, which is involved in the synthesis of mycinose. nih.gov Upstream of the PKS genes lie eight other ORFs, including genes like myrB, mycG, and mycF that have been previously characterized. nih.gov

However, the functions of all genes within the cluster are not yet fully understood, and some enzymatic steps remain to be definitively characterized. Future research should focus on:

Identifying Novel Tailoring Enzymes: While the core biosynthetic pathway is known, there may be undiscovered enzymes responsible for minor modifications to the mycinamicin scaffold, potentially leading to the production of novel, naturally occurring analogs with unique activities.

Elucidating Regulatory Mechanisms: Understanding how the expression of the mycinamicin biosynthetic genes is regulated could allow for the targeted overexpression of key enzymes, leading to increased yields of mycinamicin VI or other desired intermediates.

Characterizing Transport and Resistance Mechanisms: A deeper understanding of the genes responsible for exporting mycinamicins from the cell and for self-resistance could inform strategies to improve production strains and to understand resistance mechanisms in pathogenic bacteria.

Rational Design of this compound Analogs for Improved Therapeutic Profiles

This compound serves as an excellent starting point for the rational design of new antibiotic analogs with enhanced therapeutic properties. Its structure, featuring a 16-membered macrolactone ring, a desosamine sugar, and a 6-deoxyallose sugar, offers multiple sites for modification. ebi.ac.ukresearchgate.net

Key research directions include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different functional groups on the this compound molecule and evaluating the antibacterial activity of the resulting analogs, researchers can build a comprehensive SAR profile. This knowledge is crucial for designing compounds with improved potency, a broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms.

Enzymatic and Chemoenzymatic Synthesis: The enzymes from the mycinamicin biosynthetic pathway can be harnessed to create novel analogs. For instance, the O-methyltransferases MycE and MycF, which are responsible for methylating the 6-deoxyallose moiety, have been studied for their substrate specificity. umich.edunih.gov Altering these enzymes through protein engineering could allow for the introduction of different alkyl groups or methylation at novel positions. nih.gov A single amino acid substitution in MycF has already been shown to relax its substrate specificity, leading to the production of a new mycinamicin analog. nih.gov

Combinatorial Biosynthesis: Feeding precursor analogs to mutant strains of M. griseorubida that are blocked at specific points in the biosynthetic pathway is a powerful tool for generating hybrid macrolides. oup.com For example, a strain with an inactivated mycAV gene, which is part of the PKS, can be fed with synthetic macrolide precursors to produce novel antibiotics. oup.com

Exploration of Novel Biological Activities Beyond Antimicrobial Action

While mycinamicins are primarily known for their antibacterial properties against Gram-positive bacteria, the complex macrolide structure of this compound suggests the potential for other biological activities. researchgate.netmedchemexpress.com Many natural products with similar structural features exhibit a range of pharmacological effects.

Future research should explore:

Anticancer Activity: Some macrolide antibiotics have demonstrated cytotoxic activity against cancer cell lines. scispace.com Screening this compound and its rationally designed analogs against various cancer cell lines could uncover novel anticancer agents.

Antiviral and Antifungal Activity: The broad biological activities of macrolides warrant investigation into the potential of this compound derivatives against viral and fungal pathogens.

Immunomodulatory Effects: Certain macrolides are known to possess immunomodulatory properties. Investigating whether this compound or its analogs can modulate the immune response could lead to new therapies for inflammatory diseases. An agent that kills or inhibits the growth of microorganisms is known as an antimicrobial. wikipedia.org

Development of Robust Fermentation and Production Optimization Strategies

To fully realize the therapeutic and biotechnological potential of this compound and its derivatives, efficient and scalable production methods are essential. Current production relies on the fermentation of Micromonospora griseorubida. oup.comscispace.com

Key areas for future development include:

Strain Improvement: Genetic engineering of the producer strain can significantly enhance yields. This includes overexpressing key biosynthetic genes, deleting genes for competing metabolic pathways, and improving precursor supply. For example, complementing a mycG disruption mutant with the mycG gene under the control of a strong promoter led to a two-fold increase in mycinamicin II production. researchgate.net

Fermentation Process Optimization: Systematically optimizing fermentation parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and aeration can dramatically increase the production of this compound. scispace.com For instance, the use of different carbon sources like starch and sucrose, and nitrogen sources like soybean meal and yeast extract have been reported for the production of other antibiotics by Micromonospora. scispace.com

Downstream Processing and Purification: Developing efficient and cost-effective methods for extracting and purifying this compound from the fermentation broth is crucial for large-scale production. This involves optimizing extraction solvents and chromatography techniques.

Interactive Data Table: Key Genes in Mycinamicin Biosynthesis

| Gene | Proposed Function | Product of Reaction |

|---|---|---|

| mycA (I-V) | Polyketide Synthase (PKS) | Protomycinolide IV researchgate.netnih.gov |

| mycB | Glycosyltransferase | Mycinamicin VIII researchgate.net |

| mycCI | P450 Monooxygenase (C-21 hydroxylation) | Intermediate for this compound formation researchgate.netasm.org |

| mycD | Glycosyltransferase | This compound researchgate.net |

| mycE | O-Methyltransferase | Mycinamicin III researchgate.netumich.edu |

| mycF | O-Methyltransferase | Mycinamicin IV researchgate.netumich.edu |

Q & A

Q. What is the biosynthetic pathway of Mycinamicin VI, and which enzymes are key in its modification?

this compound undergoes sequential O-methylation by two enzymes, MycE and MycF, to form Mycinamicin III and IV. MycE methylates the C2′′-OH of 6-deoxyallose in this compound, while MycF catalyzes the C3′′-OH methylation of javose in Mycinamicin III. Gene cloning, heterologous expression in E. coli, and in vitro enzymatic assays with purified proteins are critical for validating these steps .

Q. What experimental approaches are used to characterize the enzymatic activity of MycE and MycF?

Methodologies include:

- Gene cloning : MycE and MycF are cloned into expression vectors (e.g., pET28b) and overexpressed in E. coli BL21(DE3).

- Enzyme purification : His6-tagged proteins are purified via Ni-NTA affinity chromatography.

- In vitro assays : Activity is tested under optimized conditions (e.g., 10 mM MgCl₂, pH 9.0 for MycE; 37–50°C for MycF) using substrates like this compound or III. Conversion rates are quantified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal conditions for MycE and MycF activity across studies?

Contradictions (e.g., higher optimal pH/temperature for MycE/MycF vs. homologs like TylE/TylF) require:

- Comparative kinetic analysis : Measure enzyme activity under varying pH, temperature, and cofactor conditions.

- Structural studies : Analyze SAM-binding motifs (e.g., MycE has three conserved motifs; MycF has two) to explain functional divergence.

- Phylogenetic analysis : Examine evolutionary divergence to contextualize enzyme behavior .

Q. What methodologies determine substrate specificity and catalytic limitations of MycE and MycF?

- Substrate screening : Test enzymes against analogs (e.g., Mycinamicin IV) to identify hydroxyl groups resistant to methylation.

- Co-incubation assays : Combine MycE and MycF with this compound to track intermediate accumulation (e.g., Mycinamicin III and IV via LC-MS).

- Mutagenesis : Modify active-site residues to probe catalytic mechanisms .

Q. How does phylogenetic analysis of MycE and MycF explain their functional divergence?

MycE (399 aa) and MycF (222 aa) share low sequence similarity (11.3%) and cluster on distinct branches in phylogenetic trees, suggesting independent evolutionary origins. This divergence correlates with differences in substrate recognition and methylation patterns .

Methodological and Analytical Techniques

Q. What role does LC-MS play in verifying structural modifications of Mycinamicin derivatives?

LC-MS (UV detection at 280 nm) confirms methylation by comparing retention times and mass spectra of reaction products to standards. For example, MycE converts this compound (m/z 785.41) to III (m/z 665.39), while MycF produces IV (m/z 763.43) from III .

Q. How can ESI-MS fingerprinting identify this compound in complex samples?

ESI-MS in negative mode detects this compound at m/z 785.41. This method is used in metabolomic studies to differentiate it from co-eluting compounds (e.g., mycinamicin II at m/z 763.43) .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in Mycinamicin biosynthesis studies?

- Detailed protocols : Document enzyme purification steps, assay buffers (e.g., Mg²⁺ concentration), and LC-MS parameters.

- Negative controls : Include reactions without enzymes or substrates to rule out non-specific modifications.

- Data transparency : Publish raw LC-MS chromatograms and kinetic curves in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。